molecular formula C9H7IN2 B11849343 6-Iodo-2-methylquinazoline

6-Iodo-2-methylquinazoline

Cat. No.: B11849343
M. Wt: 270.07 g/mol
InChI Key: BPAQAPRVFPJRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylquinazoline typically involves the iodination of 2-methylquinazoline. One common method is the reaction of 2-methylquinazoline with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 6-position of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly oxidizing agents is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MCPBA, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Organometallic reagents, halogen exchange reagents, polar aprotic solvents.

Major Products Formed:

  • Quinazoline N-oxides
  • Reduced quinazoline derivatives
  • Substituted quinazoline derivatives with various functional groups

Scientific Research Applications

6-Iodo-2-methylquinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylquinazoline involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

  • 6-Bromo-2-methylquinazoline
  • 6-Chloro-2-methylquinazoline
  • 6-Fluoro-2-methylquinazoline

Comparison: 6-Iodo-2-methylquinazoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative often exhibits higher reactivity in substitution reactions and may have different pharmacokinetic properties .

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

6-iodo-2-methylquinazoline

InChI

InChI=1S/C9H7IN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3

InChI Key

BPAQAPRVFPJRFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=C(C=CC2=N1)I

Origin of Product

United States

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